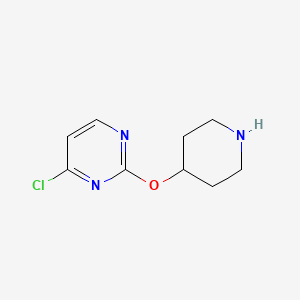

4-Chloro-2-piperidin-4-yloxypyrimidine

Beschreibung

4-Chloro-2-piperidin-4-yloxypyrimidine is a pyrimidine derivative featuring a chlorine atom at position 4 and a piperidin-4-yloxy group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their ability to mimic biological nucleobases .

Eigenschaften

Molekularformel |

C9H12ClN3O |

|---|---|

Molekulargewicht |

213.66 g/mol |

IUPAC-Name |

4-chloro-2-piperidin-4-yloxypyrimidine |

InChI |

InChI=1S/C9H12ClN3O/c10-8-3-6-12-9(13-8)14-7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2 |

InChI-Schlüssel |

BKWLRKFDQHDUHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1OC2=NC=CC(=N2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-piperidin-4-yloxypyrimidine typically involves the reaction of 4-chloropyrimidine with piperidin-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The piperidin-4-yloxy group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development

The compound exhibits significant potential as a lead compound for developing new pharmaceuticals, particularly in treating neurological disorders and metabolic diseases. Its structural features allow for interactions with specific biological targets, making it suitable for drug development.

Case Study: GPR119 Agonists

Research has indicated that derivatives of pyrimidine compounds, including those similar to 4-Chloro-2-piperidin-4-yloxypyrimidine, can act as agonists for G-protein-coupled receptors (GPR119). These receptors play a crucial role in glucose metabolism and insulin secretion, suggesting that such compounds could be explored as treatments for type 2 diabetes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 4-Chloro-2-piperidin-4-yloxypyrimidine is essential for optimizing its pharmacological properties.

These findings illustrate how subtle changes in the chemical structure can significantly impact biological activity, providing insights into how to enhance the efficacy of this compound.

Neuroinflammatory Disease Treatment

Recent patents have highlighted the potential of compounds like 4-Chloro-2-piperidin-4-yloxypyrimidine in treating neuroinflammatory diseases. The compound's ability to modulate cellular pathways makes it a candidate for research into therapeutic applications aimed at conditions such as Alzheimer's disease and multiple sclerosis .

Synthesis and Variants

The synthesis of 4-Chloro-2-piperidin-4-yloxypyrimidine can be achieved through various chemical reactions, including nucleophilic substitutions involving halogenated pyrimidines. This versatility allows chemists to explore numerous derivatives with modified biological activities .

Summary of Research Findings

The following table summarizes key findings from recent studies on 4-Chloro-2-piperidin-4-yloxypyrimidine and its derivatives:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-piperidin-4-yloxypyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, pyrimidine derivatives have been shown to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents . The molecular pathways involved can include inhibition of kinase activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below highlights key pyrimidine derivatives and their structural/functional differences:

Key Observations:

- Substituent Position and Electronic Effects: The presence of a piperidinyloxy group at position 2 (target compound) introduces steric hindrance and basicity compared to electron-withdrawing groups like nitro (e.g., 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine in ) or thiophene (e.g., ). This may enhance solubility in polar solvents or binding to hydrophobic pockets in proteins.

- Biological Activity: Piperidine-containing derivatives (e.g., ) are often explored in drug discovery due to their ability to modulate pharmacokinetic properties.

- Synthetic Complexity : Compounds with fused heterocycles (e.g., pyrazolyl-piperidine in ) require multi-step syntheses, whereas simpler derivatives like 6-Chloro-4-hydroxypyrimidine are more straightforward to prepare .

Pharmacological Relevance

Pyrimidine derivatives are integral to drugs such as imatinib (anticancer) and capecitabine (antimetabolite) . In contrast, thiophene-containing analogs (e.g., ) are more common in agrochemicals due to their stability and electronic properties.

Physicochemical Properties

- Solubility : Piperidine-substituted pyrimidines (e.g., ) generally exhibit higher water solubility than halogenated analogs like 4-Chloro-5-fluoro-2-methylpyridine due to the basic nitrogen in piperidine.

- Stability : Chlorine at position 4 (as in the target compound) enhances electrophilicity, making it reactive in nucleophilic substitution reactions, a trait exploited in intermediate synthesis .

Biologische Aktivität

Overview

4-Chloro-2-piperidin-4-yloxypyrimidine (CAS No. 1159823-41-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure features a piperidine ring and a chlorinated pyrimidine moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting research findings, structure-activity relationships (SAR), and potential therapeutic applications.

4-Chloro-2-piperidin-4-yloxypyrimidine is characterized by the following structural features:

- Molecular Formula : C₁₀H₁₂ClN₃O

- Molecular Weight : 227.68 g/mol

- Structural Components :

- A pyrimidine ring with a chlorine substituent at the 4-position.

- A piperidine ring attached via an ether linkage.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including compounds similar to 4-Chloro-2-piperidin-4-yloxypyrimidine, exhibit significant antimicrobial properties. For instance, studies have shown that piperidine-based compounds can effectively inhibit the growth of resistant pathogens such as Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL .

Anti-Tuberculosis Activity

The compound has also been investigated for its anti-tuberculosis activity. In a study focusing on quinolinyl pyrimidines, it was found that similar compounds could inhibit Mycobacterium tuberculosis NDH-2, suggesting potential applications in treating tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-Chloro-2-piperidin-4-yloxypyrimidine. A comparative analysis with other piperidine derivatives reveals that modifications to the piperidine and pyrimidine moieties can significantly influence potency and selectivity against various biological targets.

| Compound | Structure | Biological Activity | IC₅₀ (nM) |

|---|---|---|---|

| Compound 1 | Structure | NAPE-PLD inhibitor | 72 |

| Compound 2 | Structure | Anti-tuberculosis | N/A |

| Compound 3 | Structure | Antifungal against C. auris | 0.24 |

Case Studies

- NAPE-PLD Inhibitors : A study identified several pyrimidine derivatives as potent inhibitors of NAPE-PLD, with one compound showing an IC₅₀ value of 72 nM, indicating strong inhibition potential .

- Antifungal Activity : Research demonstrated that novel piperidine derivatives induced apoptotic cell death in Candida auris, showcasing their potential as antifungal agents .

- Tuberculosis Treatment : Investigations into quinolinyl pyrimidines revealed their ability to target NDH-2 in Mycobacterium tuberculosis, supporting further development of related compounds for tuberculosis therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.